molecular formula C8H10BrClFNO B2735445 (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride CAS No. 2247087-95-0

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride

Cat. No.: B2735445
CAS No.: 2247087-95-0
M. Wt: 270.53
InChI Key: UAZTVSBBBJEQQV-DDWIOCJRSA-N
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Description

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is a chiral amino alcohol derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate, or "building block," for the development of more complex bioactive molecules. Its structure, featuring a bromo-fluorophenyl group and an ethanolamine side chain with a defined (S) stereocenter, is commonly found in compounds designed to interact with biological systems . The specific stereochemistry is crucial, as it can significantly influence a molecule's biological activity and interaction with target proteins . The hydrochloride salt form enhances the compound's stability and solubility for handling in various research applications. This makes it a valuable precursor in multi-step synthesis, particularly for constructing libraries of heterocyclic compounds with potential therapeutic applications. Research into structurally related compounds has shown that the 3-bromo-4-fluorophenyl moiety is a recurring feature in small molecules exhibiting potent antiproliferative activity, inducing cell cycle arrest and apoptosis in human cancer cell lines . As a key chiral synthon, this compound is used in exploring new chemical spaces for drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZTVSBBBJEQQV-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)O)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the substituted phenyl ring, specifically 3-bromo-4-fluoroaniline.

    Formation of the Ethanolamine Moiety: The next step involves the reaction of 3-bromo-4-fluoroaniline with an appropriate aldehyde or ketone to form an intermediate imine.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as nucleophilic aromatic substitution using nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted phenylethanolamines.

Scientific Research Applications

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as:

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Involvement in pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Table 1: Halogen-Substituted Ethanolamine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol hydrochloride Br (3), F (4) C₈H₈BrClFNO 231.68 EN300-6492310 Reference compound
(R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride Cl (3) C₈H₁₀Cl₂NO 208.08 169032-01-3 Chlorine replaces bromine; no fluorine; R-configuration
(1S)-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride Cl (2) C₈H₁₀Cl₂NO 231.68 171074-93-4 Chlorine at 2-position; S-configuration
(R)-2-Amino-1-(4-fluorophenyl)ethanol hydrochloride F (4) C₈H₁₀ClFNO 191.63 1185198-25-7 Fluorine at 4-position; R-configuration; no bromine

Key Observations :

  • Substituent Effects : Bromine’s larger atomic size and polarizability compared to chlorine may enhance lipophilicity and influence binding to hydrophobic pockets in target proteins. Fluorine’s electronegativity can alter electronic properties and metabolic stability .
  • Positional Isomerism : The 3-bromo-4-fluoro substitution in the target compound contrasts with 2-chloro () or 4-fluoro () derivatives, which may lead to steric and electronic differences in receptor interactions.

Hydroxyl-Substituted Analogues

Table 2: Hydroxyl-Containing Ethanolamine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(1RS)-2-Amino-1-(3-hydroxyphenyl)ethanol hydrochloride (Norfenefrine Hydrochloride) OH (3) C₈H₁₂ClNO₂ 197.64 4779-94-6 Hydroxyl replaces halogens; racemic mixture
2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride OH (2), ketone group C₈H₁₀ClNO₂ 187.63 72481-17-5 Ketone instead of ethanolamine; hydroxyl at 2-position

Key Observations :

  • Biological Activity: Norfenefrine () is an adrenergic agent, suggesting halogen-to-hydroxyl substitutions in the target compound could modulate receptor specificity or metabolic pathways .

Stereochemical and Positional Variants

Table 3: Stereochemical and Positional Isomers
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride Br (4), amino at 2-position C₈H₉BrClNO 254.53 2095773-02-5 Amino and hydroxyl on same carbon; bromine at 4-position
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride F (3), CH₃ (2) C₉H₁₃ClFNO 205.66 1951425-23-2 Methyl group adds steric bulk; fluorine at 3-position

Key Observations :

  • Steric Effects : Methyl substitution () may reduce binding affinity to targets requiring planar aromatic interactions but improve selectivity for sterically tolerant receptors .

Biological Activity

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol; hydrochloride is a chiral compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine) on the aromatic ring, exhibits significant pharmacological properties that warrant detailed investigation.

  • Molecular Formula : C8H10BrClFNO
  • Molar Mass : Approximately 270.52 g/mol
  • IUPAC Name : (1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol; hydrochloride

The presence of halogens enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The hydrochloride form improves its solubility in water, facilitating various applications in biological research and drug development.

The mechanism of action of (1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol; hydrochloride involves its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the aromatic ring participates in π-π interactions, influencing binding affinity and specificity. These interactions can modulate various biochemical pathways, particularly those related to inflammation and pain modulation.

Biological Activity

Research indicates that this compound possesses significant biological activity:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that (1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol; hydrochloride can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties : The compound has been shown to exhibit analgesic effects in animal models, indicating its potential as a pain-relief agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study screened (1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol; hydrochloride against various deubiquitinating enzymes (DUBs), revealing selective inhibition patterns that suggest its role in modulating cellular protein dynamics .
  • Dose-Response Analysis : In assays conducted at varying concentrations, the compound demonstrated significant inhibitory activity against specific DUBs, with IC50 values indicating potent biological effects .
  • Comparative Studies : Comparative analysis with structurally similar compounds showed that (1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol; hydrochloride exhibited superior activity profiles, making it a candidate for further drug development.

Data Tables

StudyBiological ActivityKey Findings
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicPain relief in animal models
DUB InhibitionSelective inhibition with significant IC50 values

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